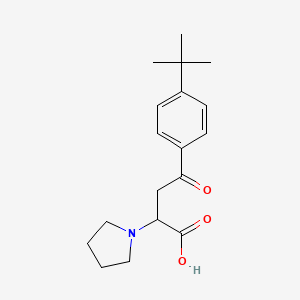

4-(4-(Tert-butyl)phenyl)-4-oxo-2-(1-pyrrolidinyl)butanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(4-(Tert-butyl)phenyl)-4-oxo-2-(1-pyrrolidinyl)butanoic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as tBoc-L-proline or tert-butyl N-[(1S)-1-carboxy-2-(1-pyrrolidinyl)-4-phenyl-1-butanoyl]-L-prolinate.

Applications De Recherche Scientifique

Synthesis of Polyimides

The compound is used in the synthesis of organosoluble, thermally stable, and hydrophobic polyimides . These polyimides are derived from a novel aromatic diamine monomer, 4-(4-(1-pyrrolidinyl)phenyl)-2,6-bis(4-(4-aminophenoxy)phenyl)pyridine (PPAPP), which contains pyridine rings, pyrrolidine groups, and ether linkages . The polyimides exhibit good solubility in common organic solvents, high thermal stability, and excellent hydrophobicity .

Production of High-Performance Polymers

The compound is used in the production of high-performance polymers, specifically aromatic polyimides (PIs) . These polymers are known for their heat resistance, superior chemical stability, and unique physical and mechanical properties . They are used in various fields such as microelectronics, automobile, aerospace, and others .

3. Development of Soluble and Easy-to-Process Polyimides The compound plays a role in the development of heat-resistant, soluble, easy-to-process, and high-strength polyimides . Incorporation of flexible linkages such as ether, thioether, sulfone, methylene, and isopropylidene groups into the polymer backbone improves the solubility and processability of the polyimides .

4. Enhancement of Thermal Properties of Polyimides The compound is used to enhance the thermal properties of polyimides . The presence of cyclic side groups (cardo groups) in the repeat unit of the polymer results in enhanced solubility and high thermal properties of the polyimides .

5. Improvement of Mechanical Properties of Polyimides The compound contributes to the improvement of the mechanical properties of polyimides . The polyimides produced using this compound can yield transparent, flexible, and tough polyimide films with high tensile strength and modulus, and good elongation at break .

Synthesis of Novel Polyimides

The compound is used in the synthesis of novel polyimides based on 10,10-bis[4-(4-aminophenoxy)phenyl]-9(10H)-anthrone . These polyimides are predominantly amorphous and display excellent thermal stability .

Mécanisme D'action

Target of Action

A structurally similar compound, trifarotene, is known to selectively bind to the retinoic acid receptor gamma (rar gamma) . The RAR gamma receptor plays a crucial role in cellular differentiation and inflammation .

Mode of Action

Upon binding to its target, 4-(4-(Tert-butyl)phenyl)-4-oxo-2-(1-pyrrolidinyl)butanoic acid may alter the expression of certain genes involved in inflammation and cellular differentiation, similar to Trifarotene . This interaction can lead to changes in cellular behavior and response to inflammation.

Biochemical Pathways

Given its potential interaction with the rar gamma receptor, it may influence pathways related to inflammation and cellular differentiation .

Result of Action

Based on its potential interaction with the rar gamma receptor, it may influence cellular differentiation and the body’s inflammatory response .

Propriétés

IUPAC Name |

4-(4-tert-butylphenyl)-4-oxo-2-pyrrolidin-1-ylbutanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO3/c1-18(2,3)14-8-6-13(7-9-14)16(20)12-15(17(21)22)19-10-4-5-11-19/h6-9,15H,4-5,10-12H2,1-3H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHHWFWNOVHICNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)CC(C(=O)O)N2CCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[5-(4-methylphenyl)-1H-1,2,3-triazol-1-yl]benzoic acid](/img/structure/B2964531.png)

![N-[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-ethanamine](/img/structure/B2964533.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-((dimethylamino)methyl)-1,4-thiazepan-4-yl)prop-2-en-1-one](/img/structure/B2964538.png)

![(Z)-N-(4-Butylphenyl)-2-cyano-3-[4-(3-methylbutoxy)phenyl]prop-2-enamide](/img/structure/B2964540.png)

![N-(4-chlorophenyl)-1-[(2-chlorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2964542.png)

![(E)-2-cyano-3-[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]-N-(2-methoxyethyl)prop-2-enamide](/img/structure/B2964544.png)

![Methyl 2-[1,3-dimethyl-7-(3-methylbutyl)-2,6-dioxopurin-8-yl]sulfanylpropanoate](/img/structure/B2964550.png)

![2-Methyl-6-[3-oxo-4-(pyridin-3-yl)piperazine-1-carbonyl]-2,3-dihydropyridazin-3-one](/img/structure/B2964552.png)